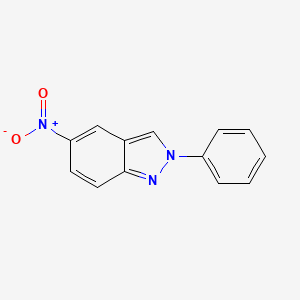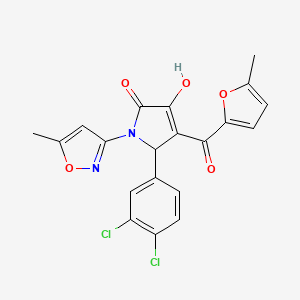![molecular formula C18H15N3O3S B2820814 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105228-65-6](/img/structure/B2820814.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the thiazole class, which is known for its diverse biological and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the condensation of thiazole-4-carboxylic acid with benzo[d][1,3]dioxol-5-ylmethylamine under specific reaction conditions, such as heating in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or thiazolines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole-4-sulfoxide and thiazole-4-sulfone.
Reduction Products: Thiazolidine-4-carboxamide and thiazoline-4-carboxamide.
Substitution Products: Various substituted phenylamino derivatives.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylamino group is believed to play a crucial role in binding to biological targets, such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound's unique structure suggests potential interactions with key biological molecules.
Comparaison Avec Des Composés Similaires
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, phenylamino derivatives, and benzo[d][1,3]dioxol derivatives.
Uniqueness: The combination of the benzo[d][1,3]dioxol-5-ylmethyl and phenylamino groups in this compound sets it apart from other thiazole derivatives, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(19-9-12-6-7-15-16(8-12)24-11-23-15)14-10-25-18(21-14)20-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBCDLMCGZWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820736.png)
![5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2820737.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2820738.png)

![3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B2820741.png)


![2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B2820749.png)

![3-(3-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2820751.png)


